

An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Carboxypentyl(triphenyl)phosphonium bromide
Cat. No.:	B023844

[Get Quote](#)

CAS Number: 50889-29-7

This technical guide provides a comprehensive overview of (5-Carboxypentyl)triphenylphosphonium bromide, a versatile organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed information on its properties, synthesis, and key applications.

Chemical and Physical Properties

(5-Carboxypentyl)triphenylphosphonium bromide, also known as (5-Carboxyamyl)triphenylphosphonium bromide, is a white to off-white crystalline powder.^{[1][2][3]} It is a phosphonium salt widely utilized for its role in the Wittig reaction and as a mitochondrial-targeting agent in drug delivery systems.^{[1][4][5]}

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	50889-29-7	[1] [6]
Molecular Formula	C ₂₄ H ₂₆ BrO ₂ P	[1] [6]
Molecular Weight	457.34 g/mol	[1] [6]
Melting Point	195 - 205 °C	[1] [2] [7] [8]
Appearance	White to pale cream powder/crystal	[1] [2] [7]
Solubility	Soluble in Chloroform and Methanol	
Purity	≥ 95%	[1] [7] [9]

Table 2: Computed Properties

Property	Value	Source
IUPAC Name	5-carboxypentyl(triphenyl)phosphonium bromide	[2] [6]
InChI	InChI=1S/C24H25O2P.BrH/c2-5-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H	[6] [8]
InChIKey	JUWYRPZTZSWLCY-UHFFFAOYSA-N	[2] [6]
SMILES	C1=CC=C(C=C1)--INVALID-LINK--O) (C2=CC=CC=C2)C3=CC=CC=C3.[Br-]	[6]
Topological Polar Surface Area	37.3 Å ²	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	3	[6]

Experimental Protocols

Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

Two primary methods for the synthesis of this compound have been reported. Both involve the reaction of 6-bromohexanoic acid with triphenylphosphine.

Method 1: Synthesis in Acetonitrile

This method utilizes acetonitrile as a solvent and requires refluxing the reaction mixture.

- Materials:

- 6-bromohexanoic acid (10.00 g, 51.27 mmol)
- Triphenylphosphine (14.12 g, 53.83 mmol)
- Acetonitrile (freshly distilled, 50 mL)
- Ether

- Procedure:

- Dissolve 6-bromohexanoic acid and triphenylphosphine in freshly distilled acetonitrile in a round-bottom flask.[10]
- Reflux the reaction mixture for 48 hours with vigorous stirring.[10]
- After completion, cool the solution to room temperature.[10]
- Induce precipitation of the Wittig salt by scraping the inner wall of the flask.[10]
- Collect the resulting white solid product by filtration.[10]
- Wash the solid with ether.[10]
- The final product, (5-carboxypentyl)triphenylphosphonium bromide, is obtained in high yield (e.g., 98%).[10]

- Confirmation:

- The structure can be confirmed by ^1H NMR spectroscopy. In CD_3OD , the expected peaks are: δ 1.62-1.72 (m, 6H), 2.29 (t, 2H), 3.40-3.47 (m, 2H), 7.76-7.91 (m, 15H).[10]

Method 2: Neat Synthesis

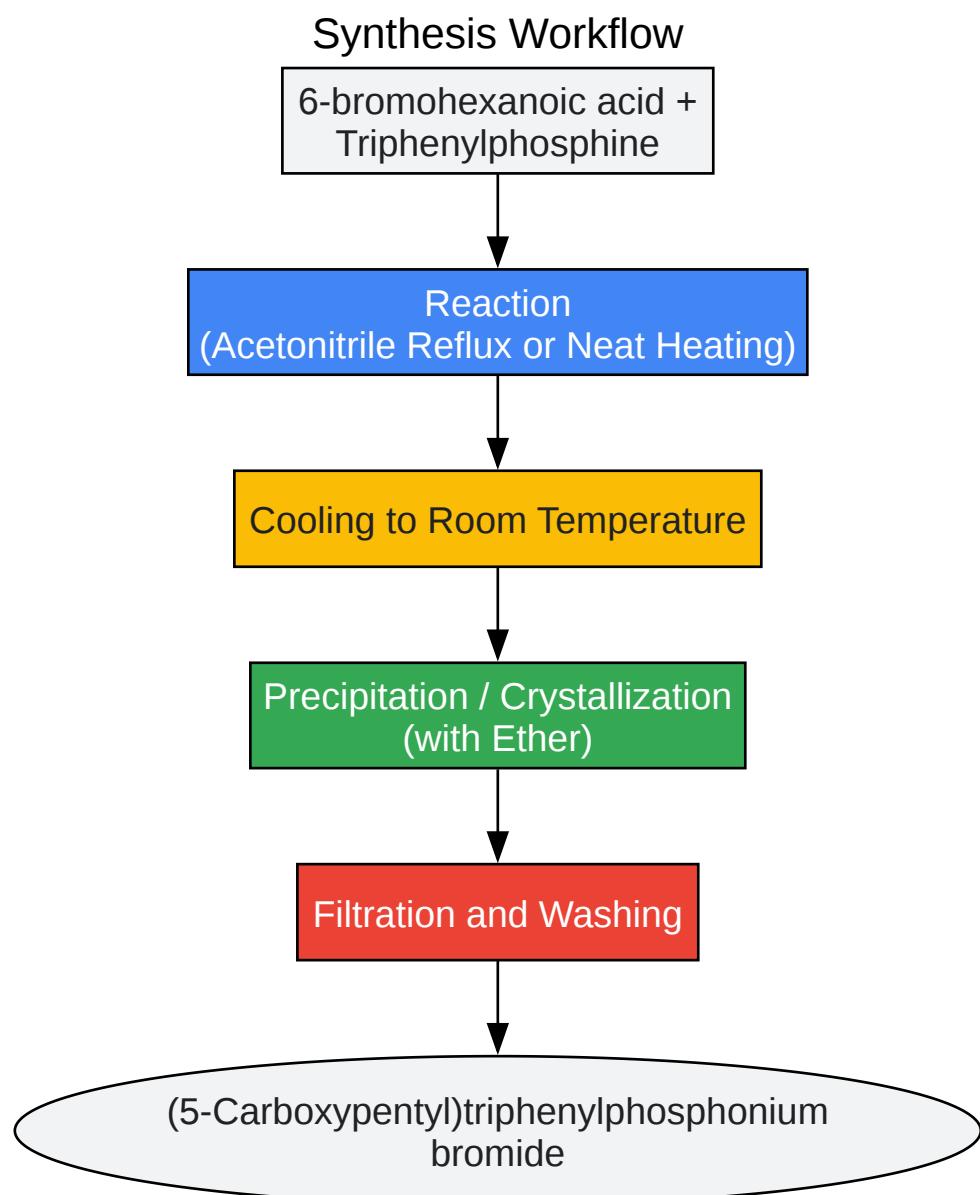
This solvent-free method involves heating the reactants directly.

- Materials:

- 6-bromohexanoic acid (19.5 g)
- Triphenylphosphine (26.3 g)
- Chloroform (200 mL)
- Ether
- Procedure:
 - Create an intimate mixture of 6-bromohexanoic acid and triphenylphosphine in a closed flask.[11]
 - Heat the mixture at 150°C for three hours.[11]
 - After cooling, dissolve the crude product in chloroform.[11]
 - Dilute the resulting solution with ether to the cloud point.[11]
 - Store the mixture at 0°C for several hours to allow for crystallization.[11]
 - Collect the solids by filtration, wash with ether, and dry in vacuo to yield the final product. [11]
- Confirmation:
 - Elemental analysis can be used for confirmation. Calculated for C₂₄H₂₆BrO₂P: C, 63.03%; H, 5.73%; Br, 17.47%. Found: C, 63.00%; H, 5.76%; Br, 17.54%. [11]

Applications in Research and Development

(5-Carboxypentyl)triphenylphosphonium bromide is a valuable reagent with diverse applications.

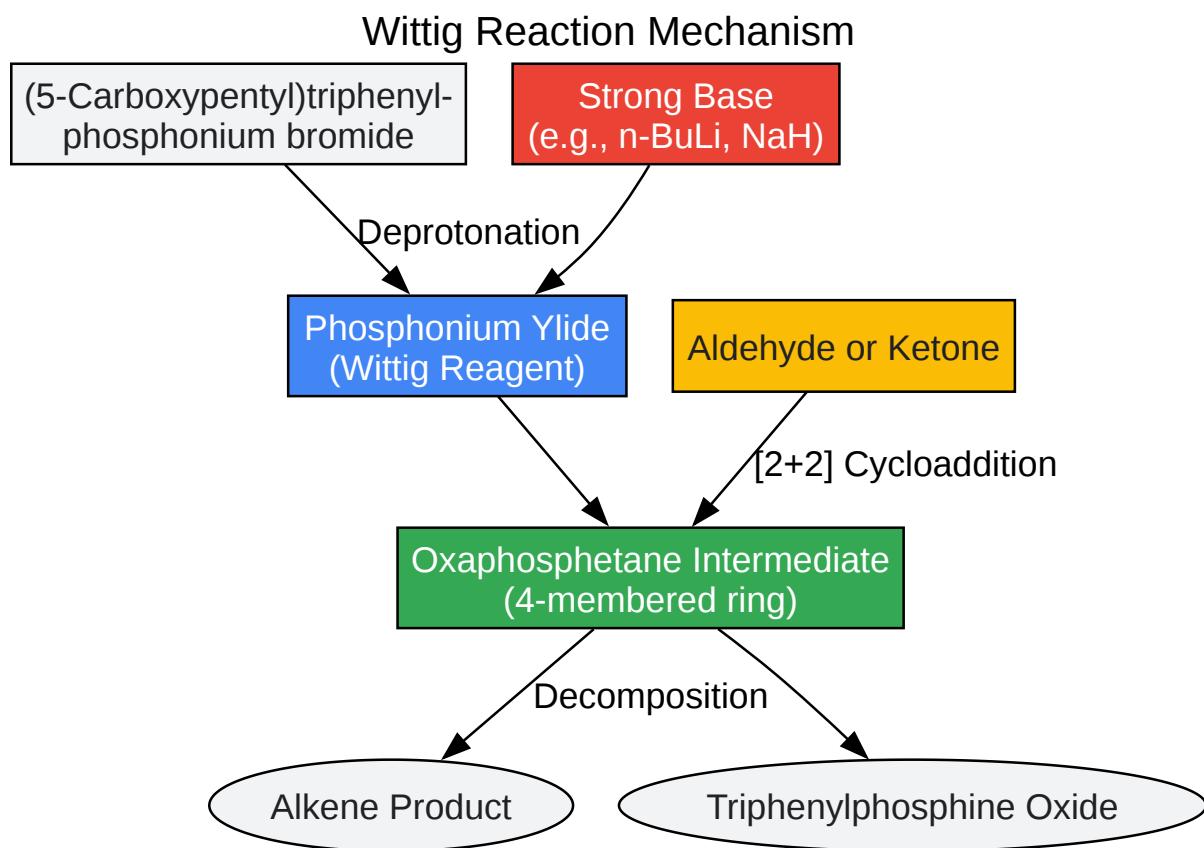

- Organic Synthesis: It is primarily used as a Wittig reagent in organic synthesis.[5][12] The Wittig reaction is a fundamental method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone.[5][13] This reaction is crucial in the synthesis of natural products, pharmaceuticals, and fine chemicals.[5]

- Pharmaceutical and Medicinal Chemistry:
 - Drug Delivery: The lipophilic cationic nature of the triphenylphosphonium group allows it to act as a mitochondrial-targeting moiety.[\[1\]](#) This property is exploited to deliver therapeutic agents specifically to mitochondria, which can enhance the efficacy of treatments for diseases like cancer.[\[1\]](#)
 - Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[\[2\]](#)[\[4\]](#) For example, it is used in the preparation of inhibitors for protein tyrosine phosphatase 1B for potential treatment of diabetes and obesity, and in the synthesis of folate receptor-specific inhibitors with antitumor activity.
 - Bioconjugation: The compound is also employed in bioconjugation processes to link biomolecules for developing targeted therapies and diagnostics.[\[1\]](#)
- Catalysis: It can be used as a catalyst in various chemical reactions, contributing to improved reaction yields and selectivity.[\[4\]](#)[\[10\]](#)

Visualized Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (5-Carboxypentyl)triphenylphosphonium bromide.

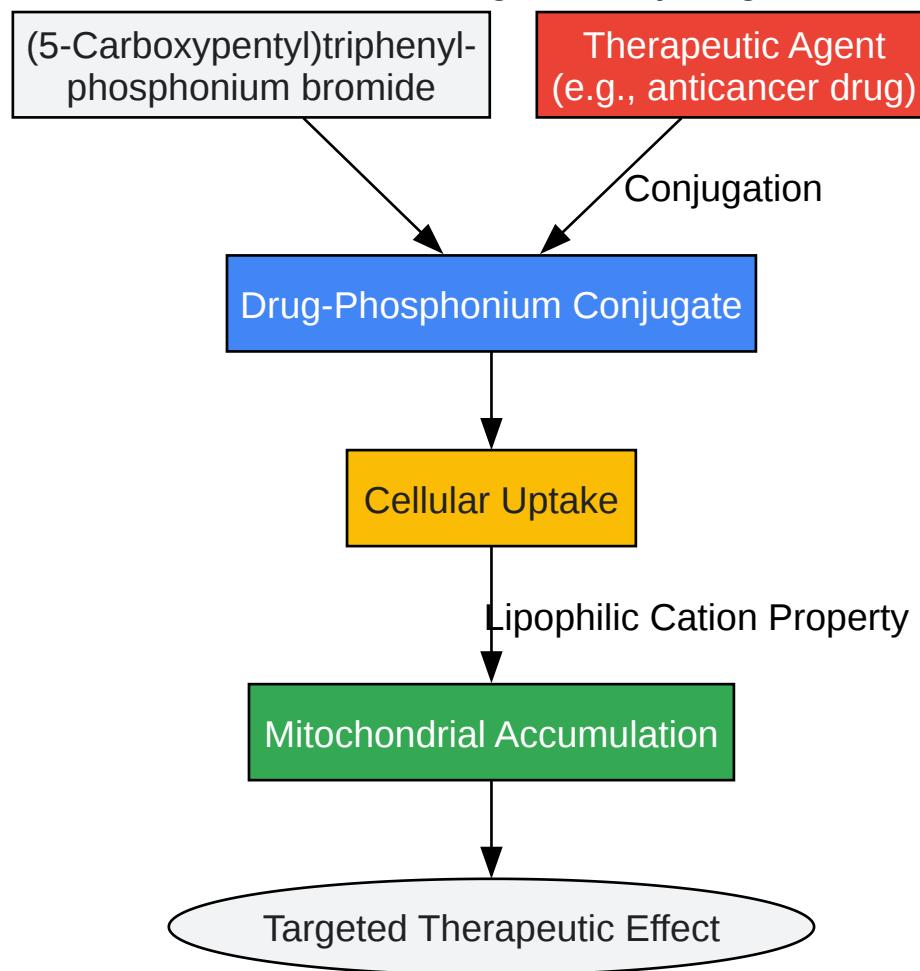


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (5-Carboxypentyl)triphenylphosphonium bromide.

The Wittig Reaction Mechanism

This compound is a precursor to a Wittig reagent. The general mechanism of the Wittig reaction is depicted below.


[Click to download full resolution via product page](#)

Caption: Generalized mechanism of the Wittig reaction.

Application in Mitochondrial Drug Delivery

The following diagram illustrates the logical relationship of using this compound for targeted drug delivery.

Mitochondrial Drug Delivery Logic

[Click to download full resolution via product page](#)

Caption: Logic of mitochondrial targeting using the phosphonium salt conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. (5-Carboxypentyl)triphenylphosphonium bromide, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. Wittig Reagents | CymitQuimica [cymitquimica.com]
- 6. (5-Carboxypentyl)triphenylphosphonium bromide | C₂₄H₂₆BrO₂P | CID 2779280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (5-Carboxypentyl)triphenylphosphonium Bromide | 50889-29-7 | TCI AMERICA [tcichemicals.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. (5-Carboxypentyl)(triphenyl)phosphonium bromide [cymitquimica.com]
- 10. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. (5-Carboxypentyl)triphenylphosphonium Bromide | 50889-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023844#5-carboxypentyl-triphenylphosphonium-bromide-cas-number-50889-29-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com